6-Nitro-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
6-Nitro-2H-1,3-benzodioxole-5-carboxamide is a chemical compound with the molecular formula C8H6N2O5. It is part of the benzodioxole family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a nitro group and a carboxamide group attached to a benzodioxole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide typically involves the nitration of 1,3-benzodioxole followed by the introduction of a carboxamide group. One common method involves the nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1,3-benzodioxole is then reacted with an appropriate amine to form the carboxamide derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Chemical Reactions Analysis
6-Nitro-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Nitro-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Nitro-2H-1,3-benzodioxole-5-carboxamide depends on its specific application. For instance, as an antidiabetic agent, it inhibits the enzyme α-amylase, which is involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, the compound can help regulate blood sugar levels . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Nitro-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole-5-carboxylic acid: Lacks the nitro group and has different chemical reactivity and applications.
6-Nitro-1,3-benzodioxole-5-carbaldehyde: Contains an aldehyde group instead of a carboxamide group, leading to different chemical properties and uses.
Properties
CAS No. |
66117-81-5 |
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Molecular Formula |
C8H6N2O5 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C8H6N2O5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2,(H2,9,11) |
InChI Key |
SXJABWFFRGADMX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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